molecular formula C7H9NOS B13166403 1-Amino-1-(2-thienyl)acetone

1-Amino-1-(2-thienyl)acetone

Cat. No.: B13166403
M. Wt: 155.22 g/mol
InChI Key: XBHVNLKVXXJQSB-UHFFFAOYSA-N
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Description

1-Amino-1-(2-thienyl)acetone is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(2-thienyl)acetone can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate amine under acidic conditions. Another method includes the use of thiophene-2-acetone as a starting material, which undergoes amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-thienyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine .

Scientific Research Applications

1-Amino-1-(2-thienyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-thienyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-Amino-1-(2-thienyl)acetone.

    Thiophene-2-acetone: Another related compound used in similar synthetic routes.

    Thiophene-2-ethylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific combination of an amino group and a thiophene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-amino-1-thiophen-2-ylpropan-2-one

InChI

InChI=1S/C7H9NOS/c1-5(9)7(8)6-3-2-4-10-6/h2-4,7H,8H2,1H3

InChI Key

XBHVNLKVXXJQSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CS1)N

Origin of Product

United States

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